molecular formula C₂₅H₂₄D₈O₆ B1158450 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde

Cat. No.: B1158450
M. Wt: 436.57
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a deuterated labeled derivative of dehydrogenated Budesonide. Budesonide itself is a glucocorticoid receptor agonist with anti-inflammatory and anti-cancer properties. The deuterated form, this compound, is primarily used in scientific research, particularly in isotope tracing studies .

Preparation Methods

The synthesis of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde involves the deuteration of Budesonide. The process typically includes the following steps:

    Dehydrogenation: Budesonide undergoes dehydrogenation to form 21-Dehydro Budesonide.

    Deuteration: The dehydrogenated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. .

Industrial production methods for Budesonide, including continuous flow processes, can be adapted for the synthesis of its deuterated form. These methods optimize parameters such as flow rate, temperature, and residence time to achieve the desired product yield and purity .

Chemical Reactions Analysis

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde exerts its effects by binding to glucocorticoid receptors. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is unique due to its deuterated nature, which provides enhanced stability and allows for precise isotope tracing studies. Similar compounds include:

Properties

Molecular Formula

C₂₅H₂₄D₈O₆

Molecular Weight

436.57

Synonyms

(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

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